5-(Thiazolidin-3-yl)picolinaldehyde

Description

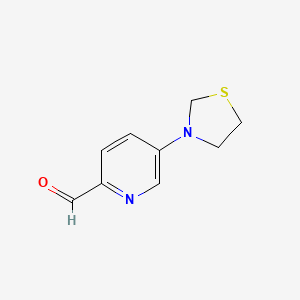

5-(Thiazolidin-3-yl)picolinaldehyde is a heterocyclic compound featuring a picolinaldehyde (pyridine-2-carboxaldehyde) backbone with a thiazolidin-3-yl substituent at the 5-position. The thiazolidine ring, a saturated five-membered ring containing nitrogen and sulfur atoms, is a pharmacophoric motif prevalent in medicinal chemistry, notably in antidiabetic agents like thiazolidinediones (TZDs) .

Properties

IUPAC Name |

5-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-8-1-2-9(5-10-8)11-3-4-13-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFUHLSLKCNGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)picolinaldehyde typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between thiosemicarbazide and picolinaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazolidin-3-yl)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-(Thiazolidin-3-yl)picolinic acid.

Reduction: 5-(Thiazolidin-3-yl)picolinalcohol.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Thiazolidin-3-yl)picolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(Thiazolidin-3-yl)picolinaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pioglitazone Hydrochloride

Core Structure : Thiazolidine-2,4-dione ring.

Key Differences :

- Pioglitazone contains a 2,4-dione substitution on the thiazolidine ring, critical for peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity in diabetes treatment .

- In contrast, 5-(Thiazolidin-3-yl)picolinaldehyde lacks the dione groups but retains the thiazolidine ring, which may influence electronic properties and binding interactions.

- The picolinaldehyde moiety in the target compound introduces a reactive aldehyde group absent in Pioglitazone, enabling further chemical modifications.

5-Methylpicolinaldehyde (Catalog Entry 15, )

Core Structure : Picolinaldehyde.

Key Differences :

- The 5-position substituent in 5-Methylpicolinaldehyde is a methyl group, whereas the target compound features a thiazolidin-3-yl group.

(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (Compound 12a, )

Core Structure : Thiazolidin-3-yl with acetamide and indole-based substituents.

Key Differences :

- Compound 12a includes a conjugated indole-thiazolidine system and an acetamide side chain, likely enhancing its bioactivity profile (e.g., antimicrobial or anticancer properties inferred from similar structures).

- This compound lacks these extended conjugated systems but offers a reactive aldehyde for targeted derivatization, positioning it as a versatile synthetic precursor .

Physicochemical and Functional Comparisons

Key Observations :

- Reactivity : The aldehyde group in this compound distinguishes it from Pioglitazone and Compound 12a, enabling nucleophilic additions absent in these analogues.

- Bioactivity Potential: While Pioglitazone’s dione groups are essential for PPARγ binding, the thiazolidine ring in the target compound may interact with other biological targets (e.g., enzymes or receptors requiring N/S coordination).

Biological Activity

5-(Thiazolidin-3-yl)picolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a thiazolidine ring fused with a picolinaldehyde moiety. This structural combination is believed to contribute to its diverse biological activities, including anti-diabetic, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets. Notably, compounds with thiazolidine structures have been shown to exhibit significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. These interactions suggest potential applications in managing diabetes mellitus by regulating blood glucose levels .

1. Antidiabetic Activity

Research indicates that compounds similar to this compound can effectively inhibit α-amylase and α-glucosidase activities. A study reported IC50 values for various thiazolidine derivatives, demonstrating their efficacy compared to standard drugs like Acarbose:

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Acarbose | 103.2 ± 0.7 | |

| Compound A | 115.0 ± 0.1 | |

| Compound B | 118.9 ± 0.2 | |

| Compound C | 154.3 ± 0.6 |

These results highlight the potential of thiazolidine derivatives in diabetic treatment through enzyme inhibition.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Antidiabetic Efficacy

In a recent study, researchers synthesized a series of thiazolidine derivatives, including this compound, and evaluated their effects on blood glucose levels in diabetic rat models. The results showed a marked reduction in glucose levels post-treatment, comparable to established antidiabetic medications .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess inhibition zones, revealing that this compound produced significant inhibition compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.